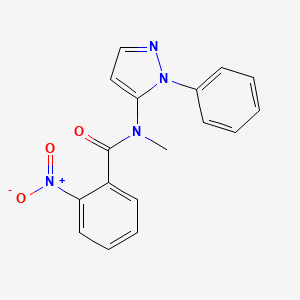
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring.
Nitration: The next step involves the nitration of the pyrazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
Reduction: N-Methyl-2-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzoic acid.
Scientific Research Applications
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide
- N-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives
Properties
CAS No. |
88277-66-1 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-(2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H14N4O3/c1-19(17(22)14-9-5-6-10-15(14)21(23)24)16-11-12-18-20(16)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
MSOAHHSZDLTBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


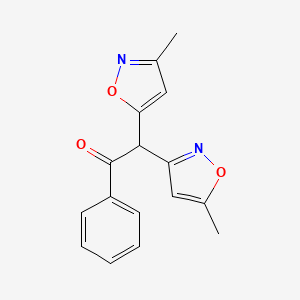
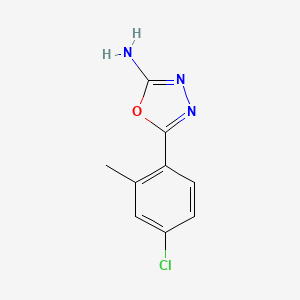
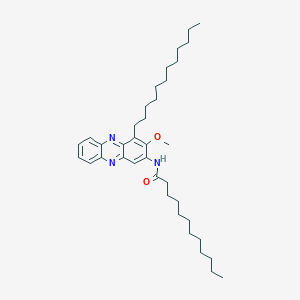
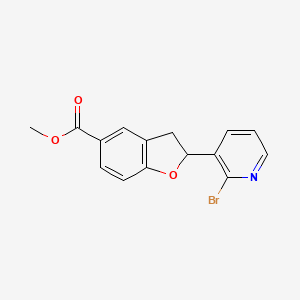
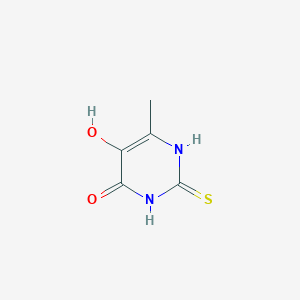
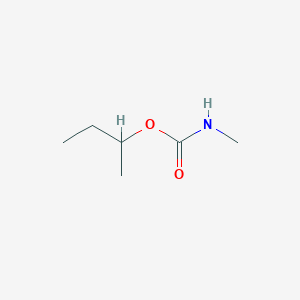
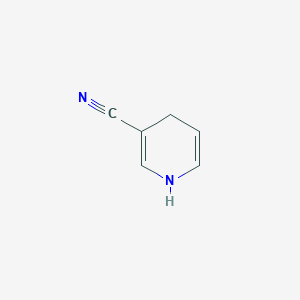
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

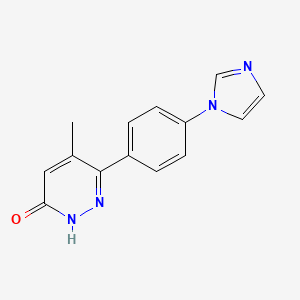

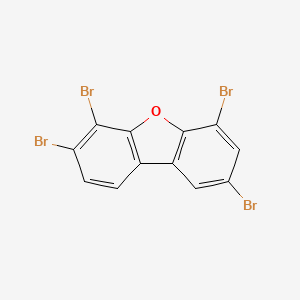
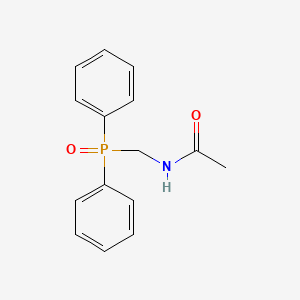
![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
